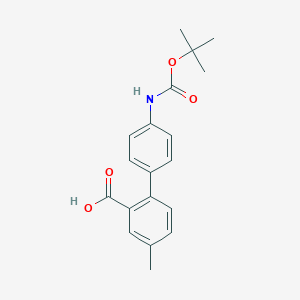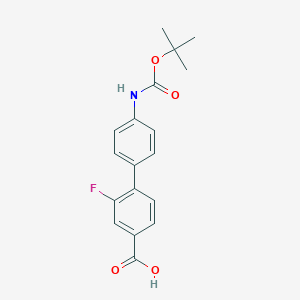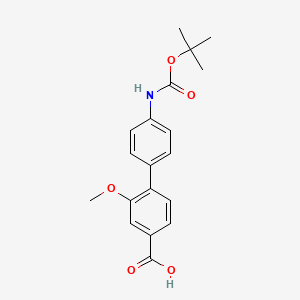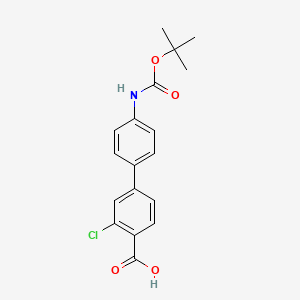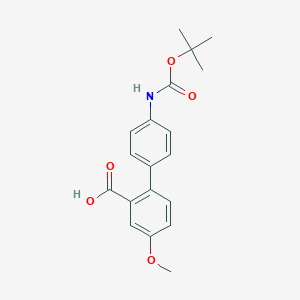
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (2-BAP-5-MB) is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used in a range of biochemical and physiological experiments. 2-BAP-5-MB has several advantages and limitations for laboratory experiments, and there are many potential future directions for its use. In
Applications De Recherche Scientifique
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, such as the oxidation of alcohols and the reduction of aldehydes. It has also been used as a reagent for the synthesis of other compounds, such as amines, esters, and amides. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of fluorescent dyes and dendrimers.
Mécanisme D'action
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is a nucleophilic aromatic substitution reagent. It can react with electron-rich aromatic compounds to form an aromatic substitution product. The reaction is catalyzed by a nucleophile, such as a hydroxide ion or a thiolate ion. The reaction proceeds by a nucleophilic attack on the aromatic ring, followed by a proton transfer to the leaving group.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of the protein kinase C enzyme. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations. For example, the reaction can be slow and the product can be difficult to purify.
Orientations Futures
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new fluorescent dyes and dendrimers. Additionally, it could be used in the synthesis of drugs and other pharmaceuticals. It could also be used in the development of new enzymes and enzyme inhibitors. Additionally, it could be used in the development of new biocatalysts and biosensors. Finally, it could be used in the development of new materials for biomedical applications.
Méthodes De Synthèse
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is synthesized from 4-bromo-2-methoxybenzoic acid (4-Br-2-MB) and 4-bromo-2-aminophenol (4-Br-2-AP) using a nucleophilic substitution reaction. The reaction is carried out in aqueous solution at temperatures between 0-50°C. 4-Br-2-MB is first dissolved in water and then 4-Br-2-AP is added. The reaction is then heated to the desired temperature and stirred for several hours. The reaction is then cooled and the product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
5-methoxy-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-12(6-8-13)15-10-9-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMOAOMSQTBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



